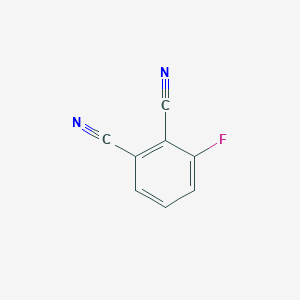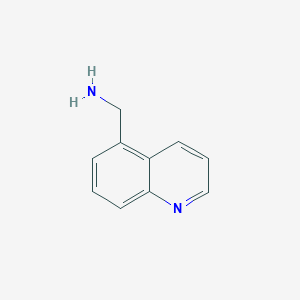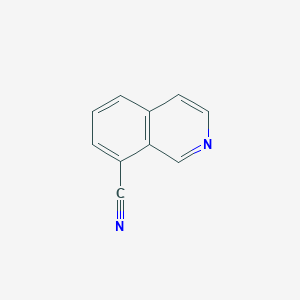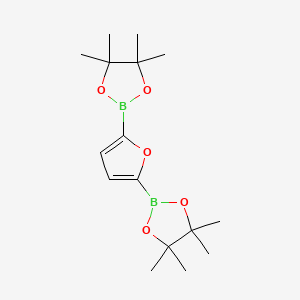
Furan-2,5-diboronic acid, pinacol ester
Übersicht
Beschreibung
“Furan-2,5-diboronic acid, pinacol ester” is a chemical compound with the molecular formula C16H26B2O5 . It is also known by other names such as 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan and 4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of “Furan-2,5-diboronic acid, pinacol ester” consists of a furan ring substituted at the 2 and 5 positions with boronic ester groups . The boronic ester groups are composed of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring . The carbon atom in the 1,3,2-dioxaborolane ring is further substituted with four methyl groups .Physical And Chemical Properties Analysis
“Furan-2,5-diboronic acid, pinacol ester” has a molecular weight of 320.0 g/mol . It has no hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds . Its exact mass is 320.1966343 g/mol, and its monoisotopic mass is also 320.1966343 g/mol . The topological polar surface area of the molecule is 50.1 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzofuran Derivatives
Furan-2,5-diboronic acid, pinacol ester, serves as a scaffold for constructing benzofuran cores, utilizing strategies like per-iodination/de-iodination, Sonogashira alkynylation, and Cu-catalyzed heteroannulation. This process allows the preparation of specific compounds or compound libraries significant for pharmaceutical and material science research (Williams et al., 2013).
Palladium-Catalyzed Cross-Coupling Reactions
It is a precursor in palladium-catalyzed cross-coupling reactions, enabling the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method has broad applications in creating complex organic molecules with potential uses in medicinal chemistry and material sciences (Takagi et al., 2002).
Modular Synthesis of Substituted Furans
The compound facilitates a trans-carboboration strategy, leading to the modular synthesis of furans with up to four different substituents. This method's modularity is unparalleled, offering a pathway to synthesize a library of furan isomers, essential for exploring furan's utility in various chemical contexts (Jin & Fürstner, 2020).
Biobased Polyesters Synthesis
In the field of polymer chemistry, furan-2,5-diboronic acid, pinacol ester is instrumental in the enzymatic synthesis of biobased polyesters, utilizing biobased rigid diols like 2,5-bis(hydroxymethyl)furan. This approach is pivotal for developing sustainable materials and reducing reliance on petroleum-based polymers (Jiang et al., 2014).
Novel Functional Materials Development
It's used in the creation of novel poly(ester amide)s containing 2,5-furandicarboxylic acid, highlighting the importance of furan derivatives in developing materials with enhanced properties and sustainability (Wilsens et al., 2014).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26B2O5/c1-13(2)14(3,4)21-17(20-13)11-9-10-12(19-11)18-22-15(5,6)16(7,8)23-18/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQCCZCSUIHXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26B2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478448 | |
| Record name | Furan-2,5-diboronic acid, pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2,5-diboronic acid, pinacol ester | |
CAS RN |
476004-83-8 | |
| Record name | 2,2′-(2,5-Furandiyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476004-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-2,5-diboronic acid, pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



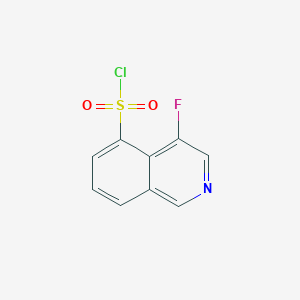
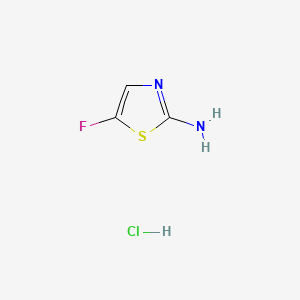
![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)
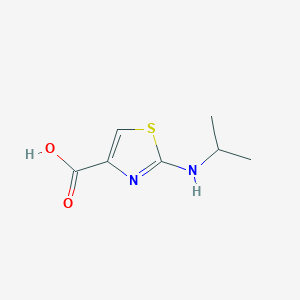
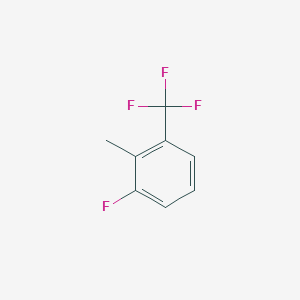
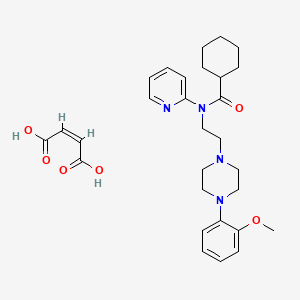
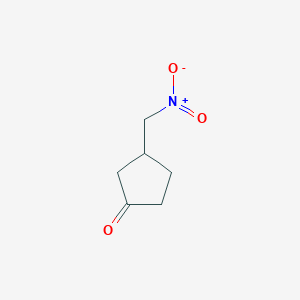
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
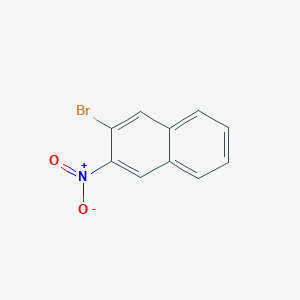
![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)
